Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid

Catalog No.
S14684517
CAS No.
M.F
C14H23LiN3O3S+
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-th...

Product Name

Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid

IUPAC Name

lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid

Molecular Formula

C14H23LiN3O3S+

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C14H23N3O3S.Li/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4;/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19);/q;+1

InChI Key

GXHCKLLMMZHJOG-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O

Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid, also known as methyl (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate, is a complex organic compound notable for its thiazole ring structure. This five-membered heterocyclic compound contains both sulfur and nitrogen atoms, contributing to its diverse chemical properties and potential biological activities. The compound's molecular formula is C15H25N3O3SC_{15}H_{25}N_{3}O_{3}S with a molecular weight of approximately 313.42 g/mol .

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, typically using reducing agents like lithium aluminum hydride.
  • Substitution: This involves replacing one functional group with another, commonly using reagents like halogens or nucleophiles .

The synthesis of lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid typically involves multiple steps starting from readily available precursors. Common methods include:

  • Multi-step Synthesis: This often includes the formation of the thiazole ring followed by the introduction of the carbamoyl group.
  • Catalytic Reactions: Specific catalysts may be employed to enhance reaction rates and yields.
  • Purification Techniques: After synthesis, techniques such as crystallization and chromatography are used to isolate and purify the final product .

Lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agriculture: Compounds with similar structures are often explored for their pesticidal properties.
  • Chemical Research: It can be utilized as a reference standard in analytical chemistry due to its unique structure .

Interaction studies of lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid with biological targets are crucial for understanding its mechanism of action. These studies may involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Assays: Investigating the effects on cell viability and proliferation in various cell lines.
  • In Vivo Studies: Assessing the biological effects in animal models to determine therapeutic potential .

Several compounds share structural similarities with lithium;3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
N-(3-Methylbutyl)-N-{2-[ (2-methyl - 2-propanyl) amino]- 2 - oxoethyl}- 1 , 2 , 3 - thiadiazole - 4 - carboxamide154212 - 61 - 0Contains thiadiazole instead of thiazole
(S)-N-[N-Methyl-N-(isopropylthiazolyl)methyl]-L-valine lithium salt201409 - 23 - 6Lithium salt form with valine structure
Methyl (S)-N-[N-Methyl-N-(isopropylthiazolyl)methyl]-L-valine152120 - 54 - 2Similar valine derivative without lithium

Uniqueness

Lithium;3-methyl-2-[methyl-[ (2-propan - 2 - yl - 1 , 3 - thiazol - 4 - yl) methyl ] carbamoyl ] amino ] butanoic acid is unique due to its specific combination of a thiazole ring and carbamoyl group which contribute to its distinct chemical and biological properties. These features make it a valuable candidate for further research in pharmaceuticals and agrochemicals .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

320.16201621 g/mol

Monoisotopic Mass

320.16201621 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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